molecular formula C10H16N2O2S B1398402 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine CAS No. 1220028-78-3

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine

Cat. No.: B1398402
CAS No.: 1220028-78-3
M. Wt: 228.31 g/mol
InChI Key: VLUQKYVJLARQAI-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine is an organic compound that belongs to the class of sulfonamides It features an ethylsulfonyl group attached to a benzene ring, which is further substituted with two methyl groups on the nitrogen atoms

Preparation Methods

The synthesis of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine typically involves several steps:

    Methylation: The starting material, 1,3-benzenediamine, undergoes methylation to introduce the dimethyl groups on the nitrogen atoms.

    Ethylation: The intermediate product is then subjected to ethylation to introduce the ethylsulfonyl group.

    Oxidation: The ethylated product is oxidized to form the sulfonyl group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The use of ethanol and water as solvents is common due to their low cost and environmental friendliness .

Chemical Reactions Analysis

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-ethylsulfonyl-1-N,1-N-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-15(13,14)10-6-5-8(12(2)3)7-9(10)11/h5-7H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUQKYVJLARQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
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4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
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4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
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4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
Reactant of Route 6
4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine

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